(3-Bromo-2-methoxybenzyl)hydrazine
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Overview
Description
(3-Bromo-2-methoxybenzyl)hydrazine is an organic compound that features a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxybenzyl)hydrazine typically involves the reaction of 3-bromo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzyl hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Benzyl hydrazine derivatives.
Substitution: Various substituted benzyl hydrazine compounds.
Scientific Research Applications
(3-Bromo-2-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of (3-Bromo-2-methoxybenzyl)hydrazine.
2-Methoxybenzylhydrazine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-methoxybenzylamine: Similar structure but with an amine group instead of a hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydrazine moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3-bromo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-6(5-11-10)3-2-4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
RWEIBNRLYYKJPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CNN |
Origin of Product |
United States |
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